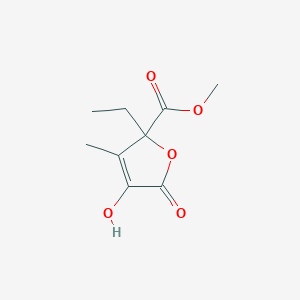
Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with various functional groups, including a methyl ester, an ethyl group, a hydroxyl group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with methyl glyoxalate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 2-ethyl-3-methyl-4,5-dioxofuran-2-carboxylate.
Reduction: Formation of 2-ethyl-4-hydroxy-3-methyl-5-hydroxyfuran-2-carboxylate.
Substitution: Formation of 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxamide or 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The compound’s functional groups allow it to participate in a range of biochemical pathways, potentially leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate: Similar in structure but with different substituents.
Ethyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxamide: Similar but with an amide group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furanone ring structure, combined with the presence of both hydroxyl and keto groups, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O5 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-4-9(8(12)13-3)5(2)6(10)7(11)14-9/h10H,4H2,1-3H3 |
InChI-Schlüssel |
RLIICWPUGZALKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=C(C(=O)O1)O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)
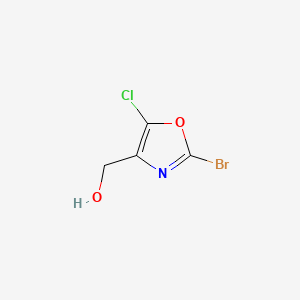
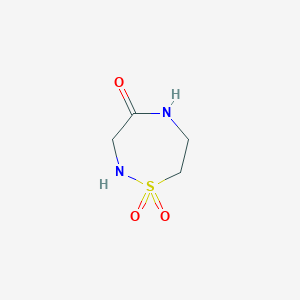
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B13448421.png)

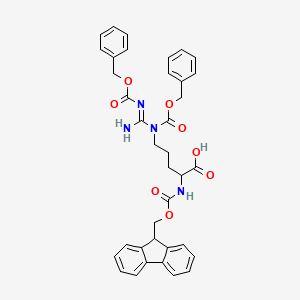
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)
![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)
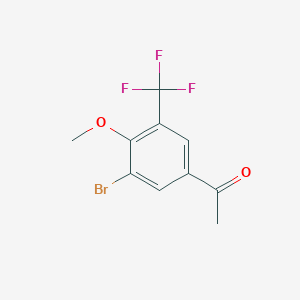
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
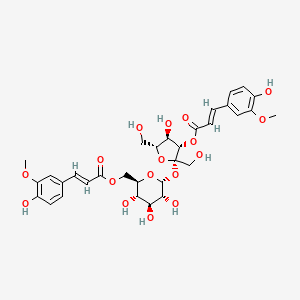
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
